1H-1,2,4-Triphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triphosphole is a heterocyclic compound containing a five-membered ring with three phosphorus atoms and two carbon atoms This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triphosphole can be synthesized through several methods. One common approach involves the reaction of a suitable precursor, such as a phosphine or phosphide, with a carbon-containing reagent under controlled conditions. For example, the reaction of tris(trimethylsilyl)phosphine with a carbonyl compound can yield this compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and may be facilitated by the use of a catalyst or a specific solvent.
Industrial Production Methods: While the industrial production of this compound is not as widespread as some other compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triphosphole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield phosphole hydrides or other reduced forms.
Substitution: Substitution reactions can occur at the phosphorus or carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and other peroxides. Reactions are typically carried out under controlled temperatures and may require a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions often take place in an inert solvent like tetrahydrofuran.
Substitution: Substitution reactions may involve halogenating agents, alkylating agents, or other electrophiles. Conditions vary depending on the desired substitution pattern.
Major Products:
Scientific Research Applications
1H-1,2,4-Triphosphole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organophosphorus compounds and materials. Its unique reactivity makes it valuable in the development of new catalysts and ligands.
Medicine: Research is ongoing into the use of this compound derivatives in drug development, particularly for targeting diseases related to phosphorus metabolism.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1H-1,2,4-Triphosphole exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its phosphorus atoms, which can form bonds with various elements and functional groups. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to a range of effects. The exact pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
1H-1,2,4-Triphosphole can be compared to other heterocyclic compounds containing phosphorus, such as:
1H-1,2,3-Triazole: While both compounds contain a five-membered ring, 1H-1,2,3-Triazole has three nitrogen atoms instead of phosphorus. This difference in composition leads to distinct reactivity and applications.
1H-1,2,4-Triazole: Similar to 1H-1,2,3-Triazole, this compound contains nitrogen atoms in the ring. The presence of phosphorus in this compound imparts unique electronic properties and reactivity.
Phosphole: A related compound with a five-membered ring containing one phosphorus atom
The uniqueness of this compound lies in its multiple phosphorus atoms, which provide a distinct set of chemical properties and reactivity patterns compared to other heterocyclic compounds.
Properties
CAS No. |
116213-94-6 |
---|---|
Molecular Formula |
C2H3P3 |
Molecular Weight |
119.97 g/mol |
IUPAC Name |
1H-1,2,4-triphosphole |
InChI |
InChI=1S/C2H3P3/c1-3-2-5-4-1/h1-2,4H |
InChI Key |
AGVUVDPCCYONHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=PC=PP1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.